molecular formula C19H16N4O2S B2602650 N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251620-23-1

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2602650
CAS RN: 1251620-23-1
M. Wt: 364.42
InChI Key: TXHJRLWJBXKCBL-UHFFFAOYSA-N
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Description

“N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a complex organic compound. It belongs to the class of compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The compound is a derivative of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide .


Synthesis Analysis

The synthesis of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide involves a mixture of thiol with H2O2 and POCl3 stirred in CH3CN at 25°C for 5 minutes . The completion of reactions was monitored by TLC .


Molecular Structure Analysis

The molecular structure of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide is characterized by the combination of quinoxaline, 1,2,4-triazole, and sulfonamide pharmacophores . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer using the GAUSSIAN 16W program package .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide were monitored by TLC . The reaction conditions were optimized for high regioselectivity, good functional group tolerance, and a wide substrate scope .

Scientific Research Applications

In addition to these six applications, researchers have also conducted in silico pharmacokinetic and molecular modeling studies to understand the structure–activity relationship of these compounds. Overall, N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide derivatives hold promise for drug design and development in multifunctional diseases . If you need further details or additional applications, feel free to ask! 😊

properties

IUPAC Name

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-26(25,18-11-12-19-21-20-15-22(19)14-18)23(17-9-5-2-6-10-17)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHJRLWJBXKCBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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